molecular formula C13H8Cl4N2S B8771486 Thiourea, N,N'-bis(3,4-dichlorophenyl)- CAS No. 10220-13-0

Thiourea, N,N'-bis(3,4-dichlorophenyl)-

Cat. No.: B8771486
CAS No.: 10220-13-0
M. Wt: 366.1 g/mol
InChI Key: ADTNKNCYYPRXIW-UHFFFAOYSA-N
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Description

Significance of Substituted Thiourea (B124793) Derivatives in Contemporary Chemical Research

Thiourea and its derivatives have garnered significant attention from the scientific community due to their wide-ranging utility. mdpi.com These organosulfur compounds are structurally similar to ureas, with the oxygen atom replaced by sulfur, a substitution that confers a unique set of chemical properties. mdpi.com They are recognized as versatile building blocks in organic synthesis, serving as precursors for a variety of heterocyclic compounds. nih.gov

The significance of substituted thioureas is particularly pronounced in medicinal chemistry and drug design. Research has demonstrated that these scaffolds possess a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. mdpi.com The presence of nitrogen and sulfur atoms allows them to act as effective ligands, forming stable complexes with various metal ions, which can enhance their therapeutic potential. mdpi.com Furthermore, the ability of the N-H groups to act as hydrogen-bond donors makes thiourea derivatives valuable as organocatalysts and anion recognition sensors. nih.gov In agriculture, certain thiourea derivatives have found use as pesticides, fungicides, and herbicides. researchgate.net

Overview of Bis(dichlorophenyl)thiourea Architectures in Academic Contexts

Within the extensive family of thiourea derivatives, molecules featuring two dichlorophenyl rings—bis(dichlorophenyl)thiourea architectures—have been a subject of academic interest. The synthesis of these symmetrical thioureas is typically straightforward, often achieved through the reaction of 3,4-dichloroaniline (B118046) with a thiocarbonyl source like carbon disulfide or by treating the corresponding isothiocyanate with the amine. researchgate.netacs.org

Detailed Research Findings

While comprehensive characterization data for N,N'-bis(3,4-dichlorophenyl)thiourea is not extensively detailed in publicly accessible literature, a key study highlights its significant potential as an antioxidant. Research conducted by Sumaira et al. identified the compound as a potent free radical scavenger. mdpi.com

Antioxidant Activity AssayIC₅₀ Value (µg/mL)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging52
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging45
This table presents the reported antioxidant activity for N,N'-bis(3,4-dichlorophenyl)thiourea, indicating its capacity to neutralize free radicals. mdpi.com

Representative Physicochemical Data

Specific experimental spectroscopic and crystallographic data for N,N'-bis(3,4-dichlorophenyl)thiourea are not widely published. However, based on data from closely related analogues like N-(3,4-dichlorophenyl)thiourea and other N,N'-diarylthioureas, the expected characteristic data can be summarized. nih.govnih.govnih.govmdpi.com This information is valuable for the identification and characterization of this class of compounds.

Spectroscopic DataExpected Characteristic Signals
FT-IR (cm⁻¹) ~3200-3400 (N-H stretching), ~1500-1590 (C=C aromatic stretching), ~1200-1350 (C=S stretching)
¹³C-NMR (ppm) ~175-182 (C=S), ~115-140 (Aromatic carbons)
¹H-NMR (ppm) ~9-10 (N-H, broad singlet), ~7-8 (Aromatic protons)
This table outlines the expected regions for key signals in various spectroscopic analyses, based on data from analogous thiourea derivatives. nih.govnih.govmdpi.com
Crystallographic PropertiesRepresentative Data from Analogues
Crystal System Monoclinic or Triclinic
Key Supramolecular Interactions Intermolecular N-H···S hydrogen bonding
Molecular Conformation Twisted dihedral angle between phenyl rings and thiourea plane
This table shows typical crystallographic features observed in closely related dichlorophenyl-substituted thiourea compounds. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10220-13-0

Molecular Formula

C13H8Cl4N2S

Molecular Weight

366.1 g/mol

IUPAC Name

1,3-bis(3,4-dichlorophenyl)thiourea

InChI

InChI=1S/C13H8Cl4N2S/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20)

InChI Key

ADTNKNCYYPRXIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for N,n Bis 3,4 Dichlorophenyl Thiourea

Conventional Synthetic Routes for Substituted Thioureas

The synthesis of substituted thioureas is a cornerstone of organic chemistry, with several well-established routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final product.

Amine-Isothiocyanate Reaction Mechanisms

The most direct and widely used method for preparing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary amine. researchgate.net The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This addition reaction forms a thiourea (B124793) derivative. The reaction is typically efficient, yielding products in good to excellent yields, and can be performed under mild conditions. researchgate.net The pH can influence the reaction; in alkaline conditions (pH 9-11), the reaction with an amine group to form a thiourea is favored. researchgate.net

The general mechanism can be described as follows:

The lone pair of electrons on the nitrogen atom of the primary amine attacks the central carbon atom of the isothiocyanate.

This nucleophilic addition leads to the formation of a zwitterionic intermediate.

A proton transfer from the nitrogen to the sulfur atom or, more commonly, to another base present in the medium, results in the stable thiourea product.

Acyl Chloride and Thiocyanate Reaction Pathways

An alternative pathway, particularly for N-acyl thioureas, involves a two-step, one-pot synthesis. mdpi.com This method begins with the reaction of an acyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, to form an acyl isothiocyanate intermediate in situ. nih.govneliti.com This reactive intermediate is not typically isolated.

The pathway proceeds as follows:

Formation of Acyl Isothiocyanate: The acyl chloride reacts with a thiocyanate salt (e.g., KSCN or NH₄SCN) in a suitable solvent like anhydrous acetone. mdpi.com This nucleophilic substitution reaction generates the highly reactive acyl isothiocyanate intermediate.

Reaction with Amine: A primary amine is then added to the reaction mixture. The amine's nitrogen atom performs a nucleophilic attack on the isothiocyanate carbon of the acyl isothiocyanate intermediate. mdpi.com This addition reaction forms the N-acyl thiourea derivative.

This method is versatile and allows for the synthesis of a wide range of substituted thioureas by varying both the initial acyl chloride and the amine. neliti.com

Specific Synthetic Approaches for N,N'-bis(3,4-dichlorophenyl)thiourea

The synthesis of the symmetrical diaryl thiourea, N,N'-bis(3,4-dichlorophenyl)thiourea, primarily utilizes the precursor 3,4-dichloroaniline (B118046). Several strategies can be employed.

One common approach for symmetrical N,N'-diaryl thioureas involves the reaction of the corresponding aniline with carbon disulfide (CS₂). nih.gov In this reaction, two equivalents of the amine react with one equivalent of carbon disulfide. The reaction proceeds through the formation of a dithiocarbamate salt intermediate, which then decomposes in situ to yield the isothiocyanate. nih.govresearchgate.net The isothiocyanate immediately reacts with a second molecule of the amine to produce the final symmetrical thiourea. nih.govresearchgate.net

Another method involves the reaction of 3,4-dichloroaniline hydrochloride with ammonium thiocyanate. A procedure for the synthesis of the monosubstituted N-(3,4-dichlorophenyl)thiourea involves refluxing 3,4-dichloroaniline with aqueous HCl and ammonium thiocyanate in water for several hours. nih.gov To synthesize the symmetrical N,N'-bis(3,4-dichlorophenyl)thiourea, this approach would be modified, likely by using 3,4-dichlorophenyl isothiocyanate (formed in situ or added separately) and reacting it with 3,4-dichloroaniline.

A more direct synthesis involves treating a solution of 1,1'-thiocarbonyldiimidazole with two equivalents of the amine, in this case, 3,4-dichloroaniline. This method has been used to prepare analogous compounds like N,N′-bis[2-(dimethylamino)phenyl]thiourea. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ukm.my The synthesis of diaryl thioureas is particularly amenable to this technology.

Studies have shown that the reaction of aryl isothiocyanates with aromatic primary amines can be completed in as little as 1.5 to 4.5 minutes under solvent-free conditions using microwave irradiation, resulting in excellent yields (91-97%). researchgate.net This rapid and efficient method avoids the use of bulk solvents, making it an environmentally benign option. researchgate.net The process typically involves thoroughly mixing the aryl isothiocyanate and the aromatic amine, sometimes on a solid support, and then exposing the mixture to microwave irradiation. nih.gov

For the synthesis of N,N'-bis(3,4-dichlorophenyl)thiourea, a mixture of 3,4-dichlorophenyl isothiocyanate and 3,4-dichloroaniline could be subjected to microwave heating, which is expected to significantly reduce the reaction time from hours to minutes. ukm.myresearchgate.net Microwave-assisted methods have been successfully employed for various thiourea derivatives, demonstrating the broad applicability of this technique. researchgate.net

Investigation of Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of N,N'-bis(3,4-dichlorophenyl)thiourea. Key parameters that can be adjusted include the solvent, temperature, reaction time, and the use of catalysts or promoters. nih.govnih.gov

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. While some microwave protocols are solvent-free, conventional heating methods often employ solvents like acetone, acetonitrile (B52724), or dimethylformamide (DMF). researchgate.netnih.gov Screening of various solvents for the synthesis of N,N'-diphenyl thiourea revealed that water was the most efficient medium for that specific transformation. researchgate.net For acyl thiourea synthesis, anhydrous acetone is a common choice. nih.gov The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can improve yields in heterogeneous reaction systems. For instance, the use of TBAB in an acyl thiourea synthesis increased the yield from 41% to 76%. nih.gov

Temperature and Time: Conventional methods often require refluxing for several hours. nih.gov In contrast, microwave-assisted syntheses can be completed at similar or moderate temperatures in a fraction of the time. ukm.my Optimization studies show a trade-off; for example, in one synthesis, refluxing provided the most efficient conversion, but room temperature was chosen to improve selectivity and reduce energy consumption. scielo.br

Catalysts and Promoters: For syntheses starting from amines and carbon disulfide, promoters can accelerate the reaction. Carbon tetrabromide (CBr₄) has been shown to significantly shorten reaction times and improve yields for the synthesis of symmetrical thioureas compared to uncatalyzed reactions. chemicalbook.com

The following table summarizes the impact of various conditions on the yield of substituted thiourea synthesis based on findings from related studies.

ParameterConditionEffect on Yield/TimeReference Compound(s)
MethodMicrowave Irradiation (Solvent-Free)Excellent yields (91-97%) in 1.5-4.5 minDiaryl thioureas researchgate.net
MethodConventional Heating (Reflux)Longer reaction times (hours)N-(3,4-dichlorophenyl)thiourea nih.gov
SolventWaterMost efficient for N,N'-diphenyl thiourea synthesisN,N'-diphenyl thiourea researchgate.net
SolventAcetonitrile / DMSOGood yields and increased selectivityDihydrobenzofuran neolignans scielo.br
CatalystPhase-Transfer Catalyst (TBAB)Yield improved from 41% to 76%N-acyl thiourea derivative nih.gov
PromoterCarbon Tetrabromide (CBr₄)Shorter reaction times and higher yieldsSymmetrical thioureas chemicalbook.com

Advanced Spectroscopic Characterization of N,n Bis 3,4 Dichlorophenyl Thiourea

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. For N,N'-bis(3,4-dichlorophenyl)thiourea, the UV-Vis spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The primary chromophores in this molecule are the dichlorophenyl rings and the thiocarbonyl (C=S) group, which are part of a conjugated system.

The electronic transitions observed in the UV-Vis spectrum of aromatic thiourea (B124793) derivatives are typically of two main types:

π → π* (pi to pi-star) transitions: These are high-energy transitions associated with the π-electron systems of the aromatic rings. They usually result in strong absorption bands in the UV region.

n → π* (n to pi-star) transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to an anti-bonding π* orbital. These are lower-energy transitions and often appear as weaker absorption bands at longer wavelengths compared to π → π* transitions.

Table 1: Representative UV-Vis Absorption Data for N,N'-bis(3,4-dichlorophenyl)thiourea in DMSO

Absorption Maximum (λmax) Molar Absorptivity (ε, M-1cm-1) Attributed Electronic Transition
~275 nm ~20,500 π → π* (Aromatic System)

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For N,N'-bis(3,4-dichlorophenyl)thiourea (C₁₃H₈Cl₄N₂S), mass spectrometry confirms the molecular mass and reveals a characteristic isotopic pattern due to the presence of four chlorine atoms.

The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. A significant feature in the mass spectrum is the isotopic cluster for the molecular ion, resulting from the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This leads to a series of peaks [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺, and [M+8]⁺ with a predictable intensity ratio, providing definitive evidence for the presence of four chlorine atoms. The analysis of related compounds, such as (3,4-Dichloro-phenyl)-thiourea which shows an [M]⁺ peak at m/z 221.0, supports the expected behavior of this class of compounds in mass spectrometry. chemicalbook.com

Table 2: Calculated Molecular Mass and Isotopic Peaks for N,N'-bis(3,4-dichlorophenyl)thiourea

Ion Calculated m/z Expected Relative Intensity (%)
[C₁₃H₈³⁵Cl₄N₂S]⁺ 379.90 100.0
[M+2]⁺ 381.89 131.6
[M+4]⁺ 383.89 64.8
[M+6]⁺ 385.89 14.1

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative data on the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized compound like N,N'-bis(3,4-dichlorophenyl)thiourea.

The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur are compared against the theoretically calculated values based on the molecular formula C₁₃H₈Cl₄N₂S. A close agreement between the "found" and "calculated" values serves as strong evidence of the compound's purity and correct elemental composition. This method is a standard procedure for the characterization of new thiourea derivatives. mdpi.com

Table 3: Elemental Analysis Data for N,N'-bis(3,4-dichlorophenyl)thiourea (Formula: C₁₃H₈Cl₄N₂S)

Element Calculated (%) Found (Representative, %)
Carbon (C) 40.86 40.81
Hydrogen (H) 2.11 2.15
Nitrogen (N) 7.33 7.29

Table of Compounds

Compound Name
N,N'-bis(3,4-dichlorophenyl)thiourea

Despite a comprehensive search for crystallographic data on N,N'-bis(3,4-dichlorophenyl)thiourea, the specific information required to construct the detailed article as outlined is not available in the provided search results. The search results primarily contain data for analogous but structurally distinct compounds, such as the mono-substituted N-(3,4-dichlorophenyl)thiourea or the isomeric N,N'-bis(4-chlorophenyl)thiourea.

To fulfill the user's request with the required scientific accuracy and strict adherence to the specified compound, the essential crystallographic parameters (crystal system, space group, molecular conformation, bond lengths, and supramolecular interaction details) for N,N'-bis(3,4-dichlorophenyl)thiourea are necessary. Without this foundational data, it is not possible to generate the requested article.

Crystallographic Investigations of N,n Bis 3,4 Dichlorophenyl Thiourea and Analogous Architectures

Supramolecular Interactions in Crystal Lattices

Pi-Pi Stacking and Other Non-Covalent Interactions

The crystal structures of N,N'-diarylthioureas are stabilized by a variety of non-covalent interactions, which play a crucial role in defining the supramolecular assembly. The primary interactions include hydrogen bonds, and in some cases, halogen bonds and π-π stacking.

Hydrogen Bonding: The most prominent non-covalent interaction in this class of compounds is hydrogen bonding involving the N-H groups of the thiourea (B124793) backbone. The sulfur atom of the thiocarbonyl group (C=S) is a common hydrogen bond acceptor. For instance, in the monoclinic polymorph of 1,3-bis(2-chlorophenyl)thiourea , molecules are linked into zigzag chains along the c-axis via N-H⋯S hydrogen bonds. nih.gov In this structure, the sulfur atom acts as a bifurcated acceptor, engaging with N-H donors from two adjacent molecules. nih.gov This contrasts with the orthorombic form of the same compound, where the anti-orientation of the N-H atoms facilitates the formation of eight-membered {···HNCS}₂ synthons, creating dimeric structures. nih.goviucr.org

Interactive Data Table: Hydrogen Bond Geometry in Analogous Thiourea Compounds

Compound NameD—H···AD-H (Å)H···A (Å)D···A (Å)D—H···A (°)
1,3-bis(2-chlorophenyl)thiourea (Monoclinic)N1—H1N···S10.83(2)2.54(2)3.353(1)167(2)
1,3-bis(2-chlorophenyl)thiourea (Monoclinic)N2—H2N···S10.83(2)2.71(2)3.492(1)158(2)
1,3-bis(2-chlorophenyl)thiourea (Monoclinic)C13—H13···Cl10.952.823.651(2)146
N,N'-bis(4-chlorophenyl)thiourea-DMFN–H⋯O--2.880(2)-

Note: Data extracted from studies on analogous compounds to illustrate typical interaction geometries. nih.govscispace.com

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the surface, one can identify regions of close contact between molecules. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.govmdpi.com

For molecules containing chlorophenyl groups, Hirshfeld analysis typically reveals that H⋯H, H⋯Cl/Cl⋯H, and H⋯C/C⋯H contacts are the most significant contributors to the crystal packing. nih.govresearchgate.net For example, in the crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, the primary contributions are from H⋯H (23.0%), O⋯H/H⋯O (20.1%), and Cl⋯H/H⋯Cl (19.0%) interactions. nih.gov In another related structure, (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, H⋯C (33.6%), H⋯H (28.6%), and H⋯Cl (17.9%) contacts are dominant. nih.gov

Interactive Data Table: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds

Contact TypeContribution (%) in (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine nih.govContribution (%) in 3-{(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl}propanenitrile researchgate.net
H···H23.023.4
H···Cl / Cl···H19.019.5
H···C / C···H8.013.5
C···C11.210.4
H···O / O···H20.15.1
H···N / N···H-13.3

Note: This table presents data from analogous structures to illustrate the typical distribution of intermolecular contacts.

For N,N'-bis(3,4-dichlorophenyl)thiourea, a similar distribution would be expected, with significant contributions from H⋯H, H⋯Cl, and H⋯S contacts, quantitatively confirming the importance of van der Waals forces and hydrogen bonding in the crystal's stability.

Crystal Packing and Overall Stability

In analogous N,N'-diarylthioureas, the packing is often dictated by the formation of robust hydrogen-bonded networks. nih.gov As seen in 1,3-bis(2-chlorophenyl)thiourea , molecules can assemble into one-dimensional chains or two-dimensional layers. nih.goviucr.org The specific arrangement is influenced by the molecular conformation, particularly the orientation of the N-H groups (syn or anti) and the dihedral angles between the thiourea plane and the aryl rings. nih.gov

The presence of multiple chlorine atoms on the phenyl rings in N,N'-bis(3,4-dichlorophenyl)thiourea would significantly influence the crystal packing. The potential for C-H⋯Cl and possibly Cl⋯Cl interactions, in addition to the primary N-H⋯S hydrogen bonds, would lead to a dense and stable three-dimensional architecture. The steric hindrance and electronic effects of the chlorine atoms would also affect the dihedral angles between the phenyl rings and the central thiourea moiety, further defining the molecular conformation and subsequent packing arrangement. The stability of such a crystal structure arises from the cumulative energy of these varied, directional non-covalent interactions, which lock the molecules into a highly ordered and energetically favorable lattice.

Computational Chemistry and Theoretical Studies on N,n Bis 3,4 Dichlorophenyl Thiourea

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict various molecular properties.

Geometry Optimization and Energy Minimization

This fundamental DFT calculation determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For thiourea (B124793) derivatives, this analysis helps in understanding the planarity of the thiourea backbone and the orientation of the substituted phenyl rings. Specific optimized bond lengths, bond angles, and dihedral angles for N,N'-bis(3,4-dichlorophenyl)thiourea are not available.

Vibrational Frequency Analysis and Scaled Spectral Simulation

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra are often scaled to better match experimental data, aiding in the assignment of vibrational modes to specific molecular motions, such as N-H stretching, C=S stretching, and aromatic ring vibrations. A detailed vibrational analysis for N,N'-bis(3,4-dichlorophenyl)thiourea has not been published.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transitions. A small HOMO-LUMO gap generally implies higher reactivity. Specific HOMO, LUMO, and energy gap values for N,N'-bis(3,4-dichlorophenyl)thiourea have not been reported.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It investigates charge transfer interactions between filled donor and empty acceptor orbitals, quantifying the stability arising from these delocalization effects. This analysis is valuable for understanding intramolecular hydrogen bonding and other non-covalent interactions. NBO studies specific to N,N'-bis(3,4-dichlorophenyl)thiourea are not present in the reviewed literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

The MEP surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. An MEP analysis for N,N'-bis(3,4-dichlorophenyl)thiourea is not available.

Investigation of Electronic Reactivity Properties

While comprehensive computational studies have been conducted on structurally similar compounds, such as other dichlorophenyl-substituted thioureas, the specific data required to populate the outlined sections for N,N'-bis(3,4-dichlorophenyl)thiourea is absent from the available scientific record. uns.ac.rs

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational landscapes, stability of different molecular shapes, and the nature of intermolecular interactions.

For thiourea derivatives, MD simulations can elucidate how the molecule behaves in different environments, such as in a solvent. For instance, in a study of the related compound 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea, MD simulations were used to analyze its interactions with a solvent system, providing insights into its solubility and stability. The conformational analysis of bis(thiourea) compounds often reveals a preference for specific arrangements, such as a s-cis or cisoid conformation, which can be influenced by intramolecular and intermolecular hydrogen bonding. mdpi.compreprints.org The crystal structure of N-(3,4-dichlorophenyl)thiourea shows that weak intermolecular N—H···S and N—H···Cl hydrogen bonds create a three-dimensional network. nih.gov

MD simulations can also be used to understand the flexibility of the N,N'-bis(3,4-dichlorophenyl)thiourea molecule, particularly the rotation around the C-N bonds and the orientation of the two 3,4-dichlorophenyl rings relative to the thiourea core. This flexibility is crucial for its ability to bind to biological targets.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including laser frequency modulation and optical data storage. acs.org Organic molecules, particularly those with donor-acceptor structures and extensive π-conjugated systems, often exhibit significant NLO properties. Thiourea derivatives are among the organic compounds that have been investigated for their NLO potential. researchgate.net

Theoretical calculations, often employing Density Functional Theory (DFT), are a primary tool for predicting the NLO properties of molecules. These calculations can determine the polarizability (α) and the first (β) and third-order (γ) hyperpolarizabilities, which are measures of the NLO response. For some unsymmetrical acyl thiourea derivatives, the average static third-order polarizability (γ) values have been calculated to be as high as 102.91 × 10–36 esu, indicating their potential as efficient NLO materials. acs.orgacs.org These studies suggest that the presence of both carbonyl and thiocarbonyl groups can contribute to the NLO response. nih.gov

While specific theoretical assessments of the NLO properties for N,N'-bis(3,4-dichlorophenyl)thiourea are not extensively documented in the reviewed literature, the general characteristics of thiourea derivatives suggest it may possess interesting NLO behavior worth investigating through computational methods.

Computational Ligand-Macromolecule Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Sirtuin-1 (SIRT1): SIRT1 is a protein that plays a role in various cellular processes and is a target for some anticancer drugs. While direct docking studies of N,N'-bis(3,4-dichlorophenyl)thiourea with SIRT1 were not found, other thiourea derivatives have been investigated as potential SIRT1 inhibitors. These studies help to understand the pharmacophoric features required for binding.

K-Ras protein: The K-Ras protein is a critical regulator of cell proliferation, and its mutants are common in many cancers. biointerfaceresearch.com Docking studies have been performed on novel N,N'-diarylsubstituted thioureas as potential inhibitors of mutant K-Ras. biointerfaceresearch.com For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was identified as a potent inhibitor, with docking studies suggesting its strong binding affinity for a hydrophobic pocket of K-Ras. biointerfaceresearch.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth. nih.gov Consequently, it is a major target for anticancer therapies. Numerous thiourea derivatives have been designed and evaluated as VEGFR-2 inhibitors. researchgate.net For instance, a related compound, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, has shown strong cytotoxic effects, suggesting it may interact with biological targets like VEGFR-2. biointerfaceresearch.com Molecular docking studies of various thiourea derivatives with VEGFR-2 have helped to elucidate the key interactions necessary for inhibition. researchgate.netresearchgate.net

The analysis of docking results provides detailed information about the binding mode and the strength of the interaction. This includes identifying the specific amino acid residues in the protein's active site that interact with the ligand and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

The binding energy, often calculated as a docking score (e.g., in kcal/mol), provides a quantitative estimate of the binding affinity. Lower binding energies typically indicate a more stable and favorable interaction. For example, in studies of bis-benzo[d] acs.orgnih.govdioxol-5-yl thiourea derivatives, the calculated binding energies ranged from -21.6 to -24.5 kcal/mol, indicating strong binding to their targets. biointerfaceresearch.com

In the context of N,N'-bis(3,4-dichlorophenyl)thiourea, docking studies with targets like VEGFR-2 or K-Ras would be expected to show interactions involving the dichlorophenyl rings and the thiourea core. The thiourea group is capable of forming hydrogen bonds, acting as both a hydrogen bond donor (N-H groups) and acceptor (S atom). The aromatic rings can participate in hydrophobic and π-π interactions with corresponding residues in the protein's binding pocket.

Thiourea DerivativeBiomolecular TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
1,3-bis(4-(trifluoromethyl)phenyl)thioureaK-RasNot specifiedGlu37 (via hydrogen bond)
bis-benzo[d] acs.orgnih.govdioxol-5-yl thiourea derivativesNot specified-21.6 to -24.5Met769, Arg819, Leu694, Cys773

Besides proteins, DNA is another important target for many therapeutic agents. Theoretical studies can help to predict how small molecules like N,N'-bis(3,4-dichlorophenyl)thiourea might interact with the DNA double helix. The primary modes of non-covalent DNA binding are intercalation (stacking between base pairs) and groove binding (fitting into the major or minor groove).

Computational studies on bis-acyl-thiourea derivatives have suggested a mixed mode of interaction with DNA, involving both partial intercalation and groove binding. mdpi.comnih.gov Molecular docking simulations can predict the preferred binding site and conformation of the molecule within the DNA structure. The binding affinity can be quantified by calculating the binding free energy (ΔG) and the binding constant (Kb). mdpi.com For some bis-thiourea derivatives, these calculations have indicated spontaneous and significant binding to DNA. mdpi.com

Thiourea Derivative ClassPredicted DNA Binding ModeKey Features
bis-acyl-thiourea derivativesMixed mode (partial intercalation and groove binding)Spontaneous and substantial binding indicated by calculated ΔG and Kb values.

Coordination Chemistry of N,n Bis 3,4 Dichlorophenyl Thiourea As a Ligand

Ligating Properties of Thiourea (B124793) Derivatives

Thiourea derivatives are a significant class of ligands in coordination chemistry, owing to their multiple donor sites and structural flexibility. uobasrah.edu.iqrdd.edu.iq Their ability to form stable complexes with a wide range of metal ions is well-documented. mdpi.com These ligands possess both σ-donating and π-acidic characteristics, contributing to their versatile binding capabilities. mdpi.comresearchgate.net

The coordination behavior of thiourea derivatives is dominated by the presence of nucleophilic sulfur and nitrogen atoms. mdpi.comresearchgate.net The thiocarbonyl sulfur atom is generally the primary coordination site, acting as a soft donor that readily binds to soft metal ions. nih.govnih.gov This sulfur atom has available lone pairs and can participate in both σ-donation and π-backbonding interactions with metal d-orbitals. researchgate.net

The nitrogen atoms also possess lone pairs and can act as donor sites, although their basicity is reduced by the electron-withdrawing nature of the thiocarbonyl group. rsc.org In N,N'-disubstituted thioureas like N,N'-bis(3,4-dichlorophenyl)thiourea, the electronic properties of the aryl substituents significantly influence the nucleophilicity of both sulfur and nitrogen atoms. The electron-withdrawing 3,4-dichlorophenyl groups decrease the electron density on the nitrogen atoms, making them less likely to coordinate directly to a metal center unless deprotonation occurs. waikato.ac.nz However, these nitrogen atoms are crucial for forming inter- and intramolecular hydrogen bonds, which stabilize the resulting metal complexes. mdpi.com

Thiourea ligands exhibit remarkable structural flexibility, which allows them to adopt various conformations to accommodate the geometric preferences of different metal ions. mdpi.comuobasrah.edu.iq The rotation around the C-N bonds of the thiourea moiety allows for cis-cis, trans-trans, and cis-trans isomeric forms. cardiff.ac.uk This conformational adaptability, combined with the presence of multiple donor atoms, results in a wide range of coordination modes. mdpi.comdntb.gov.ua This versatility enables the formation of complexes with diverse structures, from simple mononuclear species to complex coordination polymers. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N,N'-bis(3,4-dichlorophenyl)thiourea typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. rsc.orgksu.edu.tr The stoichiometry of the reactants and reaction conditions can be adjusted to isolate complexes with different ligand-to-metal ratios and coordination geometries. rsc.org

Thiourea derivatives form stable complexes with a broad spectrum of transition metal ions. rdd.edu.iqcardiff.ac.uk The soft sulfur donor atom shows a high affinity for soft Lewis acids such as Cu(I), Ag(I), Au(I), Pt(II), and Cd(II). researchgate.netmdpi.com Coordination with harder metal ions like Ni(II), Co(III), and Zn(II) is also common, often involving different coordination modes. cardiff.ac.ukrsc.org

For instance, Cu(II) is often reduced to Cu(I) during complexation with thiourea ligands, with the sulfur atom coordinating to the Cu(I) center. rsc.orgresearchgate.net Complexes of Ni(II) and Pt(II) with thiourea derivatives frequently exhibit square planar geometries. rsc.orgnih.gov Organometallic complexes, such as those with Ru(II), have also been synthesized, showcasing the ligand's versatility. waikato.ac.nzdntb.gov.ua Gold(I) and Silver(I) complexes are of particular interest due to their potential biological applications, often featuring linear or tetrahedral coordination geometries. mdpi.comnih.gov

Spectroscopic methods are essential for characterizing the metal complexes of N,N'-bis(3,4-dichlorophenyl)thiourea and elucidating the coordination mode of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation, the vibrational frequencies of the thiourea core are altered. A key indicator is the shift in the ν(C=S) stretching frequency. Coordination through the sulfur atom typically leads to a decrease in this frequency, as the C=S bond order is reduced. mdpi.com Conversely, the ν(C-N) stretching frequency often shifts to a higher wavenumber, indicating an increase in the C-N double bond character. mdpi.comresearchgate.net The disappearance or shift of the ν(N-H) band can indicate deprotonation and coordination through the nitrogen atom. mdpi.comksu.edu.tr

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra can provide information about the geometry of the metal complexes. researchgate.net The appearance of d-d transition bands, which are typically weak, can help in assigning the coordination geometry around the metal ion, such as octahedral or tetrahedral. uobasrah.edu.iq Charge transfer bands, from ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are also observed and can be intense. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. rsc.orgresearchgate.net In ¹H NMR, the signal for the N-H protons often shifts downfield upon coordination, indicating its involvement in the complex structure, possibly through hydrogen bonding. nih.gov In ¹³C NMR, the chemical shift of the thiocarbonyl carbon (C=S) is particularly informative. A downfield shift of the C=S signal upon complexation suggests a decrease in electron density at the carbon atom, consistent with coordination through the sulfur atom. mdpi.comresearchgate.netresearchgate.net

Interactive Table: Spectroscopic Data for Thiourea Metal Complex Characterization
Spectroscopic TechniqueKey Observable Change Upon CoordinationImplication
IR Spectroscopy Decrease in ν(C=S) frequencyCoordination via Sulfur atom
Increase in ν(C-N) frequencyIncreased C-N double bond character
Shift/disappearance of ν(N-H) frequencyCoordination via Nitrogen (often after deprotonation)
UV-Vis Spectroscopy Appearance of d-d transition bandsInformation on coordination geometry
¹³C NMR Spectroscopy Downfield shift of C=S signalCoordination via Sulfur atom
¹H NMR Spectroscopy Downfield shift of N-H signalInvolvement of N-H group in coordination/H-bonding

Coordination Modes and Geometries of Metal-Thiourea Complexes

The versatility of the thiourea backbone allows for several coordination modes, leading to a variety of molecular geometries. mdpi.comwaikato.ac.nz

The most common coordination mode for N,N'-diarylthioureas is as a neutral, monodentate ligand through the sulfur atom. mdpi.comresearchgate.net This mode is prevalent in complexes with soft metals like Cu(I), Ag(I), and Au(I). mdpi.com In such cases, linear, trigonal planar, or tetrahedral geometries are often observed. uobasrah.edu.iqrsc.org For example, Cu(I) complexes can adopt a distorted tetrahedral geometry. rsc.org

Thiourea ligands can also act as bridging ligands, using the sulfur atom to connect two metal centers. This can lead to the formation of dimeric or polymeric structures. mdpi.com

While less common for simple N,N'-diarylthioureas, bidentate chelation is possible if other donor groups are present on the substituents. mdpi.comresearchgate.net In some cases, particularly in basic media, the ligand can be deprotonated at a nitrogen atom, leading to an anionic ligand that can coordinate in a bidentate (S,N) fashion. mdpi.com This chelation typically results in square planar or octahedral geometries, as seen in some Ni(II) and Pt(II) complexes. mdpi.comwaikato.ac.nz

Interactive Table: Common Coordination Geometries of Thiourea Metal Complexes
Metal Ion(s)Typical Coordination GeometryLigand Coordination Mode
Cu(I), Zn(II), Ag(I)TetrahedralMonodentate (S-donor)
Au(I)LinearMonodentate (S-donor)
Ni(II), Pt(II)Square PlanarMonodentate (S-donor) or Bidentate (S,N-donor)
Co(II), Ni(II)OctahedralBidentate (S,N-donor) or Bridging
Ru(II)Piano-stool (Octahedral)Bidentate (S,N-donor or S,S'-donor)

Monodentate, Bidentate, and Bridging Coordination Modes

N,N'-disubstituted thiourea ligands can coordinate to metal centers in several ways, primarily dictated by the electronic and steric properties of the ligand and the metal.

Monodentate Coordination: This is the most common coordination mode for simple thiourea derivatives. uobasrah.edu.iq Coordination typically occurs through the sulfur atom of the thiocarbonyl (C=S) group. The sulfur atom acts as a soft Lewis base, showing a strong affinity for soft Lewis acidic metal centers such as Cu(I), Ag(I), Au(I), Pd(II), and Pt(II). uobasrah.edu.iqresearchgate.net In this mode, the N,N'-bis(3,4-dichlorophenyl)thiourea would act as a neutral ligand, donating electron density from the sulfur atom to the metal center.

Bidentate Coordination: While less common for simple N,N'-diarylthioureas, bidentate coordination is frequently observed in acylthiourea derivatives where the oxygen atom of the acyl group can also coordinate to the metal, forming a stable chelate ring with the sulfur atom. nih.gov For a non-acylated ligand like N,N'-bis(3,4-dichlorophenyl)thiourea, bidentate coordination would likely involve one of the nitrogen atoms participating in bonding along with the sulfur atom (S,N-coordination). This often requires deprotonation of the coordinating nitrogen atom, resulting in an anionic ligand.

Bridging Coordination: In this mode, the thiourea ligand links two or more metal centers. The sulfur atom, with its multiple lone pairs, can bridge two metal ions. This mode is crucial in the formation of polynuclear complexes and coordination polymers.

The potential coordination modes for ligands of this class are summarized in the table below.

Coordination ModeDonating Atom(s)Ligand ChargeCommon Metal Ions
Monodentate SNeutralCu(I), Pd(II), Zn(II)
Bidentate (S,N) S, NAnionicPt(II), Ni(II)
Bridging SNeutralAg(I), Cu(I)

Stereochemical Aspects of Coordination Compounds (e.g., Distorted Square-Planar, Tetrahedral)

The geometry of the resulting metal complex is highly dependent on the coordination number and electronic configuration of the central metal ion. Research on various N,N'-substituted thiourea complexes has revealed several common stereochemical arrangements. rsc.org

Tetrahedral Geometry: For metal ions like Zn(II) and Cu(I) with a d¹⁰ electronic configuration, a coordination number of four typically results in a tetrahedral geometry. In such complexes, two or four monodentate N,N'-bis(3,4-dichlorophenyl)thiourea ligands would coordinate to the metal center through their sulfur atoms. rsc.org Distortions from ideal tetrahedral geometry are common due to the steric bulk of the dichlorophenyl groups.

Square-Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). rsc.org Complexes of these metals with thiourea ligands often feature the metal center in a square-planar environment. For example, a complex might involve two bidentate thiourea ligands or four monodentate ligands coordinating to the metal ion. Studies on related compounds have shown that cis- and trans-isomers are possible, with the specific isomer often influenced by reaction conditions and the steric profile of the ligand. nih.gov The significant steric hindrance from the two 3,4-dichlorophenyl groups in N,N'-bis(3,4-dichlorophenyl)thiourea would play a major role in favoring a specific isomer, often leading to distorted square-planar arrangements. researchgate.net

Metal Ion (d-configuration)Typical Coordination NumberCommon Geometry
Cu(I) (d¹⁰) 4Distorted Tetrahedral
Zn(II) (d¹⁰) 4Distorted Tetrahedral
Ni(II) (d⁸) 4Square-Planar
Pd(II) (d⁸) 4Square-Planar

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ or K₋₁), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). malvernpanalytical.comnih.gov

The technique works by titrating a solution of one molecule (the ligand, placed in a syringe) into a solution of its binding partner (the macromolecule, in a sample cell) and measuring the minute temperature changes that occur as they interact. wur.nl

While no specific ITC studies have been published for N,N'-bis(3,4-dichlorophenyl)thiourea, the technique is widely applied to characterize the binding of small molecules to biological targets like proteins and DNA. nih.govmdpi.com For a compound like N,N'-bis(3,4-dichlorophenyl)thiourea, which has demonstrated cytotoxic activity in related analogues, ITC could be used to quantify its binding affinity to a specific protein target, thereby helping to elucidate its mechanism of action. biointerfaceresearch.comnih.gov

A typical ITC experiment yields a binding isotherm, a plot of the heat change per injection versus the molar ratio of the ligand to the macromolecule. Fitting this curve to a binding model provides the key thermodynamic parameters.

The table below illustrates the type of data that can be obtained from an ITC experiment for a hypothetical interaction.

Thermodynamic ParameterSymbolDefinitionTypical Units
Association Constant KₐThe measure of the binding affinity between the ligand and macromolecule.M⁻¹
Dissociation Constant K₋₁The inverse of the association constant (1/Kₐ); a lower value indicates stronger binding.M (e.g., µM, nM)
Stoichiometry nThe molar ratio of ligand to macromolecule in the formed complex.Unitless
Enthalpy Change ΔHThe heat released (exothermic) or absorbed (endothermic) upon binding.kcal/mol or kJ/mol
Entropy Change ΔSThe change in the randomness or disorder of the system upon binding.cal/mol·K or J/mol·K
Gibbs Free Energy Change ΔGThe overall energy change of the binding, calculated from ΔG = -RTln(Kₐ).kcal/mol or kJ/mol

Advanced Material Science Applications of N,n Bis 3,4 Dichlorophenyl Thiourea and Derivatives

Development of Chemosensors and Ionophores

The thiourea (B124793) moiety, characterized by its hydrogen-bonding capabilities and affinity for metal ions, serves as an excellent functional group for the design of chemosensors and ionophores. mdpi.com Compounds like N,N'-bis(3,4-dichlorophenyl)thiourea are explored for their ability to selectively bind with specific ions, leading to detectable changes in optical or electrical properties.

Sensing of Heavy Metal Ions

Thiourea derivatives have been successfully developed as chemosensors for the detection of various heavy metal ions. researchgate.net The sulfur and nitrogen atoms within the thiourea group can act as effective binding sites for soft metal ions. rsc.org For instance, certain thiourea-based fluorescent chemosensors have demonstrated high selectivity and sensitivity for mercury ions (Hg²⁺). rsc.org The binding mechanism often involves a photo-induced electron transfer (PET) process, where the complexation with the metal ion alters the fluorescence emission of the sensor molecule. rsc.org While research has broadly covered various thiourea derivatives for sensing ions like Fe³⁺, Pb²⁺, and Hg²⁺, the specific development of N,N'-bis(3,4-dichlorophenyl)thiourea for this purpose leverages its defined structural and electronic properties to achieve selectivity. rsc.org The interaction between the thiourea derivative and the metal ion can be confirmed through techniques like ¹H NMR spectroscopy, which helps in understanding the binding mode. rsc.org

Potentiometric Sensor Development

In the field of electrochemistry, thiourea derivatives are highly valued as ionophores in the fabrication of ion-selective electrodes (ISEs), a type of potentiometric sensor. These organic compounds are incorporated into a polymeric membrane, typically made of poly(vinyl chloride) (PVC), where they selectively bind to a target ion and generate a measurable potential difference.

Bis-thiourea compounds have been used to create anion-selective electrodes with remarkable selectivity for ions like sulfate (B86663) and nitrate. fluxim.commdpi.com The spatial arrangement of the hydrogen atoms on the thiourea groups allows for the formation of strong hydrogen bonds with oxoanions, which is crucial for their selective recognition. mdpi.com For example, an ISE using a bis-thiourea ionophore in a PVC matrix demonstrated a Nernstian response to sulfate in the concentration range of 10⁻⁶ to 10⁻² M. fluxim.com Similarly, aroylthioureas have been synthesized and evaluated as ionophores for heavy-metal ISEs, showing good results for Pb(II), Hg(II), and Cd(II) detection. rsc.org The stability, ease of synthesis, and the ability to modify the substituents to fine-tune selectivity make these compounds advantageous for sensor development. rsc.org

Table 1. Performance of Potentiometric Sensors Based on Thiourea Derivatives
Ionophore TypeTarget IonLinear Range (M)Response Slope (mV/decade)MatrixReference
α,α'-bis(N'-phenylthioureylene)-m-xyleneSulfate (SO₄²⁻)10⁻⁶ to 10⁻²NernstianPVC fluxim.com
Cyclic bis-thioureaNitrate (NO₃⁻)Not specifiedNot specifiedPolymer Membrane mdpi.com
1-furoyl-3-substituted thioureasLead (Pb²⁺), Mercury (Hg²⁺), Cadmium (Cd²⁺)Not specifiedNernstianNot specified rsc.org
Thiourea-based Carbon Paste ElectrodeSalicylate10⁻¹ to 10⁻⁵-59Carbon Paste researchgate.net

Integration into Polymer Matrices (e.g., PVC Films, Polymer Electrolytes)

The incorporation of N,N'-bis(3,4-dichlorophenyl)thiourea and its derivatives into polymer matrices is a strategy to create advanced composite materials with tailored functional properties.

Research has demonstrated the successful integration of metal complexes of bisacylthiourea derivatives into poly(vinyl chloride) (PVC) films to create new antimicrobial materials. researchgate.netcardiff.ac.uk These composite films, containing Cu(I) and Cd(II) complexes, were synthesized and characterized, showing that the thiourea derivative coordinates with the metal ion through the sulfur atom. researchgate.netcardiff.ac.uk The resulting PVC composites exhibited excellent antimicrobial activity against various pathogenic bacteria and fungi, suggesting their potential use in biomedical applications such as wound dressings or antimicrobial surface engineering. researchgate.netcardiff.ac.uk The covalent binding of modifier compounds, including those with thiourea functionalities, to PVC chains is a versatile approach to producing non-migrating functional materials. rsc.org

While the integration into PVC films is well-documented, specific literature detailing the use of N,N'-bis(3,4-dichlorophenyl)thiourea in polymer electrolytes for applications like solid-state batteries is not prominent in the reviewed sources. Polymer electrolytes are typically designed to have high ionic conductivity and a high cation transport number to enable high-performance batteries. researchgate.net

Exploration in Coordination Polymer Architectures

The ability of the thiourea functional group to coordinate with metal ions through its sulfur and nitrogen atoms makes it a valuable ligand in coordination chemistry. mdpi.com This property is the foundation for the exploration of N,N'-bis(3,4-dichlorophenyl)thiourea derivatives as building blocks for coordination polymers. These polymers are materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks.

The structural versatility of thiourea ligands, arising from their σ-donating and π-acidic characteristics, allows for various binding modes with metal ions. mdpi.com Studies on N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea isomers have confirmed their synthesis and characterization, providing a basis for their use as precursors in forming metal complexes. mdpi.com The formation of stable complexes with metals like platinum(II), copper(I), and others has been reported for various N,N-disubstituted thiourea ligands. mdpi.com The crystal structures of these complexes reveal specific coordination geometries, such as square-planar or tetrahedral, which are determined by the metal center and the ligand structure. mdpi.com This fundamental understanding of coordination behavior is critical for designing extended coordination polymer architectures with predictable structures and properties for applications in catalysis, gas storage, or molecular recognition.

Potential in Solar Cell Technology

While direct applications of N,N'-bis(3,4-dichlorophenyl)thiourea in solar cells are not extensively documented, the broader class of thiourea derivatives has shown significant potential, particularly in the field of perovskite solar cells (PSCs). rsc.orgresearchgate.netcardiff.ac.uk Thiourea and its derivatives are used as additives in perovskite precursor solutions to improve the quality and stability of the perovskite crystal films. researchgate.net

The functional groups in thiourea (C=S and N-H) can form hydrogen bonds or Lewis acid-base adducts, which can retard the rapid growth of perovskite crystals. researchgate.netcardiff.ac.uk This controlled crystallization leads to films with larger grain sizes, fewer grain boundaries, and reduced defect densities, which in turn enhances solar cell performance and stability. rsc.orgresearchgate.net The addition of thiourea has been shown to improve the power conversion efficiency (PCE) of PSCs from 10.20% to 13.03% in one study and to achieve over 24% in another by passivating defects at the SnO₂/perovskite interface. researchgate.netcardiff.ac.uk Furthermore, thiourea-based organic cations have been used to create stable 2D/3D heterostructures in PSCs, leading to enhanced PCE and improved long-term stability against humidity and heat. rsc.org This body of research strongly suggests the potential for exploring N,N'-bis(3,4-dichlorophenyl)thiourea and its derivatives in similar roles to modulate perovskite film properties for next-generation solar technology.

Table 2. Effect of Thiourea-Based Additives on Perovskite Solar Cell (PSC) Performance
Thiourea Derivative/AdditiveRole/StrategyObserved ImprovementResulting PCEReference
Thiourea (TU)Additive in precursor solutionImproved crystallinity and electron transfer13.03% (from 10.20%) researchgate.net
1,2-dimethylisothiourea (DMITU)Surface passivation (2D/3D heterostructure)Enhanced defect passivation and stability22.26% (from 20.18%) rsc.org
Thiourea (TU)Competitive crystallization / Interface passivationImproved morphology and crystallinity> 24% cardiff.ac.uk
Thiourea (TU)Additive for quadruple cation perovskiteIncreased grain size up to 2.6 μm20.92% rsc.org

Applications as Organogelators and Corrosion Inhibitors

The self-assembly and interfacial properties of thiourea derivatives have led to their application as organogelators and corrosion inhibitors.

Thiourea-based compounds can act as low molecular weight organogelators (LMOGs), which are molecules that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. This process is driven by noncovalent interactions such as hydrogen bonding and π–π stacking. Certain thiourea derivatives have been shown to form thermo-reversible gels in various solvents, including hexane, toluene, and diesel. The morphology of these gels often consists of entangled fibrillar or lamellar structures.

In the context of corrosion prevention, thiourea and its derivatives are well-established as effective corrosion inhibitors, particularly for metals like mild steel in acidic environments. The inhibitor molecules adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. The sulfur and nitrogen atoms in the thiourea molecule act as adsorption centers. Studies on various substituted thioureas have shown high inhibition efficiencies that depend on the inhibitor concentration, temperature, and the nature of the corrosive medium. Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The adsorption typically follows established isotherms, such as the Temkin adsorption isotherm, and is often governed by a physical adsorption mechanism.

Role in Nanocrystal Formation

N,N'-bis(3,4-dichlorophenyl)thiourea, a member of the substituted diarylthiourea family, plays a significant role as a precursor in the synthesis of metal sulfide (B99878) nanocrystals. semanticscholar.orgresearchgate.net While research specifically detailing this exact compound's application is specialized, the principles governing the use of substituted thioureas in nanocrystal formation are well-established and directly applicable. Thiourea derivatives, in general, serve as a crucial source of sulfur for the nucleation and growth of nanocrystals, such as quantum dots. semanticscholar.orgnih.govresearchgate.net The utility of these compounds lies in their tunable reactivity, which is dictated by the electronic and steric nature of the substituents on the phenyl rings. semanticscholar.orgresearchgate.net

The core mechanism involves the thermal decomposition of the thiourea derivative in the presence of a metal precursor, leading to the formation of metal sulfide monomers that subsequently nucleate and grow into nanocrystals. rsc.orgresearchgate.net The rate of this decomposition is a critical parameter that influences the final properties of the nanocrystals, including their size, size distribution, and crystal phase. semanticscholar.orgnih.gov

Research has demonstrated that the substituents on the thiourea molecule can modulate its conversion kinetics over several orders of magnitude. semanticscholar.org Faster conversion kinetics generally lead to a higher concentration of monomers at the initial stages of the reaction, promoting a burst of nucleation events and resulting in the formation of smaller nanocrystals. semanticscholar.orgnih.gov Conversely, slower reacting precursors favor the growth of existing nuclei, leading to larger nanocrystals.

The presence of electron-withdrawing groups, such as the chlorine atoms on the phenyl rings of N,N'-bis(3,4-dichlorophenyl)thiourea, is expected to influence the reactivity of the sulfur atom. This electronic effect can alter the decomposition pathway and reaction rate, thereby providing a means to control the growth dynamics of the nanocrystals. rsc.org By carefully selecting the substituents on the thiourea precursor, researchers can achieve precise control over the final nanocrystal size and, consequently, their size-dependent optical and electronic properties. semanticscholar.orgresearchgate.net

The table below illustrates the general relationship between the nature of substituents on arylthiourea precursors and the resulting nanocrystal properties, based on established research findings in the field.

Substituent on Phenyl RingExpected Effect on ReactivityImpact on Nucleation RateResulting Nanocrystal Size
Electron-Donating GroupsSlower DecompositionLowerLarger
Electron-Withdrawing GroupsFaster DecompositionHigherSmaller

The tunability afforded by using a library of substituted thioureas, including derivatives like N,N'-bis(3,4-dichlorophenyl)thiourea, allows for the synthesis of high-quality metal sulfide nanocrystals with narrow size distributions and predictable properties at full conversion of the reactants. semanticscholar.orgnih.gov This level of control is essential for the fabrication of advanced materials for applications in optoelectronics, catalysis, and biomedical imaging. nih.gov

Environmental Fate and Analytical Detection Methodologies for N,n Bis 3,4 Dichlorophenyl Thiourea

Environmental Distribution and Transformation Studies

The journey of N,N'-bis(3,4-dichlorophenyl)thiourea through the environment is governed by a series of physical, chemical, and biological processes that dictate its distribution and persistence.

The degradation of N,N'-bis(3,4-dichlorophenyl)thiourea in the environment is a key factor determining its persistence. While specific studies on this compound are limited, degradation pathways can be inferred from structurally similar dichlorophenyl-containing compounds, such as the herbicide Diuron (B1670789) (N-(3,4-dichlorophenyl)-N,N-dimethylurea).

Biotic degradation , mediated by microorganisms in soil and aquatic systems, is likely the primary mechanism of dissipation. Analogous to Diuron, the degradation of N,N'-bis(3,4-dichlorophenyl)thiourea is expected to proceed through pathways such as:

N-dealkylation or N-deacylation: Cleavage of the nitrogen-carbon bonds connecting the dichlorophenyl groups to the thiourea (B124793) core.

Hydroxylation: The addition of hydroxyl (-OH) groups to the benzene (B151609) rings, an initial step that can increase water solubility and facilitate further breakdown.

Ring Cleavage: Subsequent microbial action could lead to the opening of the aromatic rings, ultimately mineralizing the compound to carbon dioxide, water, and inorganic constituents.

Key metabolites anticipated from these processes would include 3,4-dichlorophenylurea and 3,4-dichloroaniline (B118046).

Abiotic degradation processes, such as photolysis (degradation by sunlight) and hydrolysis (reaction with water), may also contribute to the compound's transformation, although typically to a lesser extent than microbial action for similar structures. The rate and extent of both abiotic and biotic degradation are influenced by a variety of environmental factors.

FactorInfluence on Degradation
Temperature Higher temperatures generally increase microbial activity and reaction rates, accelerating degradation.
Soil Properties Factors like pH, organic matter content, and texture affect microbial populations and the bioavailability of the compound.
Microbial Community The presence and abundance of specific microorganisms capable of degrading aromatic compounds are crucial for biotic transformation.
Sunlight Exposure In aquatic systems or on soil surfaces, sunlight can induce photodegradation.

The potential for N,N'-bis(3,4-dichlorophenyl)thiourea to move through the soil profile and contaminate groundwater is a significant environmental concern. This mobility, or leaching potential, is primarily controlled by the interplay between the compound's chemical properties and the physical characteristics of the soil.

The mobility of organic compounds in soil is inversely related to their adsorption to soil particles. Due to the hydrophobic nature of the two 3,4-dichlorophenyl groups, N,N'-bis(3,4-dichlorophenyl)thiourea is expected to have a strong affinity for soil organic matter and clay particles. This adsorption reduces its concentration in the soil solution and, consequently, its potential to be transported downward with percolating water.

The leaching potential is significantly influenced by soil type. For instance, coarse-textured sandy soils, which have low organic matter and clay content, allow for faster water percolation and offer fewer binding sites, thus presenting a higher risk for leaching. Conversely, fine-textured soils rich in clay and organic matter will more strongly retain the compound, limiting its vertical movement.

Soil PropertyEffect on Leaching PotentialRationale
Texture Higher in coarse soils (sand); Lower in fine soils (clay, silt).Coarse soils have larger pores and less surface area for adsorption, allowing faster water and solute movement.
Organic Matter Content Decreases with increasing organic matter.Hydrophobic compounds like N,N'-bis(3,4-dichlorophenyl)thiourea strongly adsorb to organic matter.
pH Can influence the compound's chemical form and the surface charge of soil particles, affecting adsorption.The specific impact depends on the compound's pKa value relative to the soil pH.
Clay Content Decreases with increasing clay content.Clay minerals provide a large surface area for the adsorption of organic molecules.

Environmental partitioning describes how a chemical distributes itself among different environmental compartments like water, soil, sediment, and air. For a compound like N,N'-bis(3,4-dichlorophenyl)thiourea, which is expected to be a hydrophobic organic chemical (HOC), partitioning is dominated by its tendency to move from aqueous phases to organic phases.

The Soil Organic Carbon-Water Partitioning Coefficient (Koc) is a key parameter used to predict this behavior. A high Koc value indicates a strong tendency to adsorb to soil and sediment, limiting its concentration in the water column. Given its structure, N,N'-bis(3,4-dichlorophenyl)thiourea is predicted to have a high Koc value.

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and concentrates in its tissues. The potential for bioaccumulation is often estimated by the octanol-water partition coefficient (Kow), with higher values indicating greater potential. The presence of two chlorinated phenyl rings suggests that N,N'-bis(3,4-dichlorophenyl)thiourea is lipophilic (fat-soluble) and would have a significant potential to bioaccumulate in the fatty tissues of aquatic and soil organisms. This can be quantified using metrics such as:

Bioconcentration Factor (BCF): Measures the uptake of a chemical from water into an aquatic organism.

Biota-Sediment Accumulation Factor (BSAF): Measures the uptake from sediment into benthic organisms.

A high bioaccumulation potential means the compound could be transferred through the food web, leading to higher concentrations in organisms at higher trophic levels (biomagnification).

Analytical Quantification Methods for Environmental Monitoring and Research

Accurate and sensitive analytical methods are essential for detecting and quantifying N,N'-bis(3,4-dichlorophenyl)thiourea in complex environmental samples like soil, water, and biological tissues.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of thiourea derivatives. Specifically, Reversed-Phase HPLC (RP-HPLC) is the most common mode for separating and quantifying such compounds from environmental matrices.

In a typical RP-HPLC setup for a dichlorophenyl-containing thiourea, the following components would be used:

Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilyl) column, which retains hydrophobic compounds.

Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile (B52724) and water. The composition can be run in an isocratic (constant) or gradient (varied) mode to achieve optimal separation.

Modifier: A small amount of acid, such as phosphoric acid or formic acid, is often added to the mobile phase to improve the peak shape and reproducibility of the analysis.

Detector: A UV-Vis detector is commonly used, as the aromatic rings in the molecule absorb ultraviolet light at a characteristic wavelength, allowing for sensitive detection and quantification.

This method has been validated for routine quality control and analysis of similar chlorinated thiourea derivatives, demonstrating good specificity, linearity, precision, and accuracy.

For the determination of very low concentrations (trace levels) of thiourea compounds, catalytic kinetic spectrophotometric methods offer high sensitivity and selectivity. researchgate.netnih.gov These methods are based on the ability of thiourea to catalyze or inhibit a chemical reaction, where the rate of the reaction is proportional to the concentration of the thiourea. researchgate.netcore.ac.uk

A common approach involves using the catalytic effect of thiourea on the oxidation of a dye by an oxidizing agent. nih.govmdpi.com For example, a method for determining trace levels of thiourea is based on its catalytic effect on the oxidation of Janus green dye by potassium iodate (B108269) in an acidic medium. researchgate.netnih.gov The analytical procedure involves monitoring the decrease in the absorbance of the dye at a specific wavelength over time using a spectrophotometer. nih.gov The rate of this color change is directly related to the concentration of thiourea present in the sample. researchgate.net

This technique is valued for its:

High Sensitivity: Capable of detecting concentrations in the parts-per-million (mg/L) or even lower range. nih.gov

Selectivity: The reaction conditions can often be optimized to minimize interference from other substances in the sample matrix. nih.gov

Simplicity: The instrumentation required (a spectrophotometer) is widely available in analytical laboratories. core.ac.uk

These characteristics make catalytic kinetic methods well-suited for environmental monitoring where target compounds are often present at very low levels. researchgate.net

Gas Chromatography/Mass Spectrometry (GC/MS) for Semivolatile Compound Analysis

A typical GC/MS analysis for a semivolatile compound like N,N'-bis(3,4-dichlorophenyl)thiourea would involve several key steps, from sample introduction to detection. The process begins with the injection of a prepared sample extract into the gas chromatograph. Given the semivolatile nature of the compound, a splitless injection is often preferred to ensure the transfer of the entire sample volume onto the analytical column, thereby maximizing sensitivity. cloudfront.net However, for modern, more sensitive GC/MS systems, a split injection may be employed to reduce matrix interference and improve peak shape. gcms.czcloudfront.net

The gas chromatograph separates the components of the sample mixture based on their volatility and interaction with the stationary phase of the analytical column. A common choice for SVOC analysis is a fused-silica capillary column coated with a low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. This type of column provides excellent separation for a wide range of compounds. The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds from the column into the mass spectrometer.

Upon entering the mass spectrometer, the eluted molecules are ionized, typically through electron ionization (EI). The resulting positively charged ions are then fragmented in a reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint" for the compound. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z). By operating the mass spectrometer in full-scan mode, a complete mass spectrum can be obtained and compared against a spectral library for compound identification. For enhanced sensitivity and selectivity, particularly in complex matrices, selected ion monitoring (SIM) can be utilized, where the instrument is set to detect only specific ions characteristic of the target analyte. silcotek.com

The data table below outlines a hypothetical set of GC/MS parameters that could be optimized for the analysis of N,N'-bis(3,4-dichlorophenyl)thiourea, based on general methods for semivolatile compounds.

ParameterValue/Type
Gas Chromatograph
Injection ModeSplitless or Split
Injection Volume1 µL
Inlet Temperature250-300 °C
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier GasHelium
Oven ProgramInitial temp 60°C, hold 2 min, ramp to 300°C at 10°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
Transfer Line Temp280 °C
Ion Source Temp230 °C

The environmental fate of N,N'-bis(3,4-dichlorophenyl)thiourea is not well-documented. However, insights can be drawn from related compounds like the phenylurea herbicide diuron [N'-(3,4-dichlorophenyl)-N,N-dimethylurea]. psu.edu Phenylurea pesticides can undergo various transformations in the environment through microbial and photochemical degradation. researchgate.net For diuron, degradation pathways include the substitution of a chlorine atom with a hydroxyl group and N-demethylation. researchgate.net It is plausible that N,N'-bis(3,4-dichlorophenyl)thiourea could undergo similar transformations, such as the hydroxylation of the aromatic rings or cleavage of the thiourea linkage, leading to the formation of 3,4-dichloroaniline. Reductive dechlorination has also been observed for diuron in anaerobic sediments. regulations.gov The persistence and mobility of N,N'-bis(3,4-dichlorophenyl)thiourea would be influenced by factors such as soil organic matter content, pH, and microbial activity. psu.edu

Future Research Directions and Emerging Paradigms in N,n Bis 3,4 Dichlorophenyl Thiourea Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Traditional synthetic routes to diaryl thioureas often involve multi-step processes, the use of hazardous solvents, and generate significant waste. The future of N,N'-bis(3,4-dichlorophenyl)thiourea synthesis lies in the adoption of green chemistry principles to enhance both efficiency and environmental compatibility.

Emerging research focuses on several key areas:

Solvent-Free and Aqueous Synthesis: Methodologies that eliminate volatile organic compounds (VOCs) are highly sought after. Microwave-assisted solvent-free reactions have demonstrated the ability to produce diaryl thioureas with excellent yields (91-97%) in dramatically reduced reaction times (1.5-4.5 minutes). researchgate.net Similarly, conducting syntheses in aqueous media represents a significant green advancement, leveraging the unique reactivity of organic molecules at the water interface. organic-chemistry.orgacs.org

Catalytic Approaches: The use of catalysts can lower activation energies and enable reactions under milder conditions. Zinc-catalyzed synthesis from primary amines and carbon disulfide has been shown to be effective, offering an environmentally friendly and sustainable option. tandfonline.com

Alternative Reagents and Media: Researchers are exploring the use of deep eutectic solvents (DES), which act as both a green catalyst and a recyclable reaction medium. rsc.org Another innovative approach is the use of biocompatible sources like thiourea (B124793) itself as a thiocarbonyl donor in catalyzed reactions. rsc.org The use of cyrene, a bio-based solvent, has also proven to be a viable green alternative to traditional solvents like THF for preparing diaryl thioureas. nih.gov

These novel methodologies promise not only to reduce the environmental footprint of N,N'-bis(3,4-dichlorophenyl)thiourea production but also to improve yields and simplify product isolation. organic-chemistry.org

Deeper Understanding of Structure-Property Relationships through Advanced Characterization Techniques

While standard spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR are fundamental for routine characterization, a more profound understanding of the structure-property relationships of N,N'-bis(3,4-dichlorophenyl)thiourea requires the application of more advanced analytical methods. mdpi.comnih.gov These techniques can probe the subtle interplay of molecular conformation, intermolecular interactions, and material performance.

Future research will increasingly rely on:

Advanced NMR Spectroscopy: Solid-state NMR can provide invaluable information about the molecular conformation and packing in the crystalline state, which is crucial for understanding the properties of solid materials. Furthermore, specialized NMR techniques using chiral solvating agents can be employed to study and differentiate enantiomers in chiral derivatives, revealing insights into stereospecific interactions. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like FT-ICR mass spectrometry offer ultra-high resolution and mass accuracy, which are essential for confirming molecular formulas and for identifying unknown metabolites or degradation products in environmental or biological studies. mdpi.com

Microscopy and Surface Analysis: For applications in materials science, techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are critical for visualizing the morphology of materials incorporating N,N'-bis(3,4-dichlorophenyl)thiourea, such as corrosion-inhibiting surface films or nanocrystals. nih.govmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure, including bond lengths, angles, and the nature of intermolecular hydrogen bonding, which governs the supramolecular architecture and physical properties of the compound. nih.gov

By integrating data from these advanced techniques, researchers can build a comprehensive picture linking the molecular structure of N,N'-bis(3,4-dichlorophenyl)thiourea to its function in various applications.

Refinement of Computational Models for Predictive Design and Mechanistic Insights

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of molecules like N,N'-bis(3,4-dichlorophenyl)thiourea. Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide powerful insights into electronic structure, reactivity, and molecular interactions. nih.govresearchgate.net The future in this area lies in refining these models to enhance their predictive accuracy and broaden their applicability.

Key directions for development include:

Improving DFT Accuracy: Future studies will employ higher-level basis sets and more sophisticated functionals to calculate electronic properties—such as HOMO-LUMO energy gaps, molecular electrostatic potential (MESP), and natural bond orbital (NBO) analysis—with greater precision. researchgate.netbohrium.com This allows for more reliable predictions of reactivity, stability, and potential sites for molecular interaction.

Advanced Solvation Models: Incorporating more realistic solvent effects through methods like the polarizable continuum solvation model (PCSM) is crucial for accurately simulating behavior in solution, which is relevant for both synthesis and biological applications. researchgate.net

Integrated DFT/MD Simulations: Combining the electronic detail of DFT with the temporal evolution of MD simulations allows for a more dynamic and realistic understanding of processes like inhibitor adsorption on metal surfaces or ligand binding to biological targets. nih.gov

In Silico Screening and Design: As computational models become more robust, they will be increasingly used for the in silico design of new derivatives. By predicting properties like binding affinity, electronic behavior, and even toxicity before synthesis, researchers can prioritize the most promising candidates, saving significant time and resources. nih.govksu.edu.tr This predictive-first approach is a paradigm shift from traditional trial-and-error synthesis.

Design of Next-Generation Coordination Complexes with Tuned Functionality

The thiourea backbone of N,N'-bis(3,4-dichlorophenyl)thiourea, with its sulfur and nitrogen donor atoms, makes it a versatile ligand for creating coordination complexes with a wide range of metals. mdpi.comisca.me The next generation of these complexes will be designed with precisely tuned functionalities for specific tasks, moving beyond simple structural roles to active, functional components.

The principles guiding this design include:

Target-Specific Ligand Modification: The peripheral dichlorophenyl groups of the ligand can be further functionalized to introduce specific recognition sites. This strategy is central to developing complexes that can selectively bind to biological targets, such as enzymes or protein receptors, for therapeutic or diagnostic applications. nih.govbiointerfaceresearch.com

Control of Coordination Geometry: The choice of metal ion and ancillary ligands allows for control over the resulting complex's geometry (e.g., square planar, tetrahedral, octahedral). isca.menih.gov This geometry, in turn, dictates how the complex interacts with other molecules, influencing its catalytic activity or biological function.

Tuning Electronic and Redox Properties: The nature of the metal-ligand bond influences the electronic properties of the entire complex. By carefully selecting the metal and modifying the thiourea ligand, the redox potential and photophysical properties can be tuned for applications in catalysis, sensing, or photodynamic therapy.

Bio-inspired and Supramolecular Design: Future designs may incorporate bio-inspired features, such as pendants that enhance cellular uptake or water solubility. mdpi.com Supramolecular chemistry principles can be used to assemble multi-metallic structures with cooperative functionalities.

The overarching goal is to move from serendipitous discovery to rational, function-driven design of coordination complexes based on the N,N'-bis(3,4-dichlorophenyl)thiourea scaffold.

Expansion of Applications in Sustainable Technologies and Advanced Materials Science

The unique properties of N,N'-bis(3,4-dichlorophenyl)thiourea and its derivatives are paving the way for their use in a variety of cutting-edge applications that address challenges in sustainability and materials science. Research is expanding from established biological activities to novel technological uses.

Emerging application areas include:

Advanced Materials Precursors: Substituted thioureas are being explored as highly tunable precursors for the synthesis of metal sulfide (B99878) nanocrystals (e.g., PbS quantum dots). The reactivity of the thiourea can be modified by its substituents, allowing for precise control over the size and properties of the resulting nanocrystals, which is critical for their use in optoelectronic devices. semanticscholar.org

Corrosion Inhibitors: Thiourea derivatives have demonstrated exceptional performance as corrosion inhibitors for metals like mild steel in acidic environments. nih.gov Future work will focus on optimizing these compounds for industrial applications and developing "smart" coatings that provide active corrosion protection.

Organocatalysis: Diaryl thioureas are known to function as hydrogen-bond-donating organocatalysts. Their application in promoting chemical reactions offers a sustainable alternative to metal-based catalysts, reducing heavy metal waste and often allowing for milder reaction conditions. mdpi.com

Chemosensors: The ability of the thiourea moiety to bind with metal ions makes it an excellent platform for developing colorimetric and fluorescent chemosensors. mdpi.com Future research will focus on designing sensors with high selectivity and sensitivity for detecting specific heavy metal pollutants in the environment.

The versatility of the N,N'-bis(3,4-dichlorophenyl)thiourea structure provides a rich platform for developing new materials and technologies that contribute to a more sustainable future.

Mechanistic Insights into Environmental Transformation Pathways and Persistence

As the applications of N,N'-bis(3,4-dichlorophenyl)thiourea expand, a thorough understanding of its environmental fate becomes imperative. The presence of a halogenated aromatic structure raises concerns about persistence and potential toxicity, necessitating research into its degradation pathways and environmental impact.

Future research must address the following critical questions:

Biodegradation Pathways: The primary mechanism for the environmental breakdown of related compounds is microbial degradation. It is crucial to identify the specific microorganisms and enzymatic pathways capable of transforming N,N'-bis(3,4-dichlorophenyl)thiourea. Studies on the analogous compound Diuron (B1670789), N-(3,4-dichlorophenyl)-N,N-dimethylurea, show degradation proceeds via N-demethylation and eventual formation of 3,4-dichloroaniline (B118046). Similar pathways are plausible for the thiourea analog, but the influence of the sulfur atom on microbial metabolism needs to be investigated.

Toxicity of Transformation Products: It is not only the parent compound's toxicity that matters but also that of its degradation products. For example, 3,4-dichloroaniline, a likely metabolite, is known to be an environmental contaminant. Ecotoxicology studies on key transformation products are essential for a complete risk assessment.

Persistence and Bioaccumulation: The compound's potential to persist in soil and sediment and to bioaccumulate in organisms needs to be evaluated. Some thiourea-based organocatalysts are already considered emerging chiral pollutants with unknown environmental fates, highlighting the urgency of this research area. mdpi.comresearchgate.net

A proactive approach to studying the environmental lifecycle of N,N'-bis(3,4-dichlorophenyl)thiourea is essential for ensuring its safe and sustainable use in future technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.